REACTION_CXSMILES
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[ClH:1].Cl.[CH3:3][N:4]([CH2:6][CH:7]1[O:12][CH2:11][CH2:10][N:9](CC2C=CC=CC=2)[CH2:8]1)[CH3:5].C(O)C>[C].[Pd].O>[ClH:1].[ClH:1].[CH3:3][N:4]([CH2:6][CH:7]1[O:12][CH2:11][CH2:10][NH:9][CH2:8]1)[CH3:5] |f:0.1.2,4.5,7.8.9|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After absorbing a theoretical volume of the hydrogen
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Type
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FILTRATION
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Details
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the catalyst is filtered off
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Type
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CONCENTRATION
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Details
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the filtrate is concentrated under reduced pressure
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Type
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ADDITION
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Details
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The obtained residue is treated with ethanol
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Name
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|
Type
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product
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Smiles
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Cl.Cl.CN(C)CC1CNCCO1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |